N-(4-ethylphenyl)-4-methoxybenzamide
Overview
Description
N-(4-ethylphenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize N-(4-ethylphenyl)-4-methoxybenzamide involves the Suzuki-Miyaura coupling reaction.
Amidation Reaction: Another method involves the amidation of 4-methoxybenzoic acid with 4-ethylphenylamine under appropriate conditions.
Industrial Production Methods: The industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(4-ethylphenyl)-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds with desired properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and exhibiting therapeutic effects .
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique structure allows for modifications that can enhance the properties of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-methylphenyl)-4-methoxybenzamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-4-hydroxybenzamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: N-(4-ethylphenyl)-4-methoxybenzamide is unique due to the presence of both the ethyl and methoxy groups, which confer specific chemical and physical properties.
Biological Activity
N-(4-ethylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an amide functional group linked to an ethyl-substituted phenyl ring and a methoxy-substituted benzene ring. Its molecular formula is C16H19NO2, and it has been characterized using various spectroscopic techniques, including NMR and mass spectrometry .
Antiviral Activity
Research has indicated that this compound exhibits potent antiviral properties. In a study focusing on its derivatives, compounds similar to this benzamide were evaluated for their activity against viruses such as Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). Notably, certain derivatives showed IC50 values as low as 0.57 μmol/L against HCV, indicating strong antiviral potential .
The structure-activity relationship (SAR) analysis revealed that modifications at the benzene rings significantly influence antiviral efficacy. For instance, the introduction of lipophilic substituents enhanced activity against EV71, suggesting that the hydrophobic interactions play a critical role in binding to viral targets .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Thiazole derivatives related to this compound have demonstrated effectiveness against various bacterial and fungal strains. The mechanism involves inhibition of microbial cell wall synthesis and interference with essential enzymatic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It can alter receptor activity on cell surfaces, affecting signal transduction pathways.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through activation of apoptotic pathways .
Case Studies
-
Antiviral Efficacy Against HCV :
A series of studies synthesized various N-phenylbenzamide derivatives, including this compound. These compounds were tested against HCV with promising results. For example, compound variants exhibited IC50 values ranging from 0.57 to 7.12 μmol/L, showcasing their potential as antiviral agents . -
Antimicrobial Studies :
In another study, the antimicrobial activity of related benzamide derivatives was assessed against several pathogens. The results indicated significant antibacterial and antifungal activities, supporting the hypothesis that structural modifications can enhance biological effects .
Research Findings Summary Table
Property | Finding |
---|---|
Molecular Formula | C16H19NO2 |
Antiviral Activity (IC50) | 0.57 - 7.12 μmol/L against HCV |
Antimicrobial Activity | Effective against various bacterial and fungal strains |
Mechanism | Enzyme inhibition, receptor modulation, apoptosis induction |
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMFIUUVZSBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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